1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)-
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Overview
Description
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo©carbazol-10-yl)methyl)amino)- is a complex organic compound with the molecular formula C22H24N2O2. It is known for its unique structure, which includes a benzo©carbazole moiety, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo©carbazol-10-yl)methyl)amino)- typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the benzo©carbazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the propanediol moiety: This step usually involves nucleophilic substitution reactions where the benzo©carbazole core is reacted with a suitable propanediol derivative under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo©carbazol-10-yl)methyl)amino)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo©carbazol-10-yl)methyl)amino)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo©carbazol-10-yl)methyl)amino)- involves its interaction with specific molecular targets. The benzo©carbazole moiety is known to interact with various biological pathways, potentially affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: Known for its use in buffer solutions and protein separation techniques.
1,3-Propanediol: A simpler analog used in polymer production and as a solvent.
Uniqueness
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo©carbazol-10-yl)methyl)amino)- is unique due to its complex structure and the presence of the benzo©carbazole moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
120097-92-9 |
---|---|
Molecular Formula |
C22H25ClN2O2 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
2-methyl-2-[(7-methylbenzo[c]carbazol-10-yl)methylamino]propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C22H24N2O2.ClH/c1-22(13-25,14-26)23-12-15-7-9-19-18(11-15)21-17-6-4-3-5-16(17)8-10-20(21)24(19)2;/h3-11,23,25-26H,12-14H2,1-2H3;1H |
InChI Key |
ABKIVLVKVDITIK-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C |
Canonical SMILES |
CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C.Cl |
Appearance |
Solid powder |
120097-91-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7U-85 Hydrochloride; 7U-85; 7U 85; 7U85; BW-A-7U; BW A 7U; BWA7U |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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